molecular formula C17H19Br B14574782 1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene CAS No. 61593-15-5

1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene

Cat. No.: B14574782
CAS No.: 61593-15-5
M. Wt: 303.2 g/mol
InChI Key: ZXJMODXUSWAEGW-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene is an organic compound that belongs to the class of aromatic bromides. It consists of a benzene ring substituted with a bromine atom and a 2-(2,2-dimethyl-1-phenylpropyl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2,2-dimethyl-1-phenylpropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield 1-chloro-2-(2,2-dimethyl-1-phenylpropyl)benzene, while nucleophilic substitution with hydroxide ions can produce 2-(2,2-dimethyl-1-phenylpropyl)phenol.

Scientific Research Applications

1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene exerts its effects depends on the specific reaction or application. . In nucleophilic substitution, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring.

Comparison with Similar Compounds

1-Bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

61593-15-5

Molecular Formula

C17H19Br

Molecular Weight

303.2 g/mol

IUPAC Name

1-bromo-2-(2,2-dimethyl-1-phenylpropyl)benzene

InChI

InChI=1S/C17H19Br/c1-17(2,3)16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)18/h4-12,16H,1-3H3

InChI Key

ZXJMODXUSWAEGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2Br

Origin of Product

United States

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